molecular formula C23H30N6O2 B271783 {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine

Cat. No. B271783
M. Wt: 422.5 g/mol
InChI Key: LOGLACYTPGZRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine, also known as ETP-46321, is a novel compound that has gained attention in the scientific community due to its potential application in the treatment of various diseases. The compound has been synthesized through a complex chemical process and has shown promising results in preliminary studies.

Mechanism of Action

The mechanism of action of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has been shown to inhibit the activity of several kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. The compound has also been shown to have an impact on the central nervous system, affecting neurotransmitter release and uptake.

Advantages and Limitations for Lab Experiments

One advantage of using {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to target specific processes in the body and study their effects. However, one limitation of using {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine is its complexity and the difficulty in synthesizing the compound. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine. One area of interest is the compound's potential application in the treatment of cancer. Further studies are needed to determine the efficacy of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine in different types of cancer and to identify any potential side effects. Additionally, research could focus on the compound's potential application in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future studies could explore the use of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

The synthesis of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine involves a multistep process that requires the use of several reagents and solvents. The first step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base to form the intermediate product. This intermediate is then reacted with 1-ethylpyrrolidin-2-ylmethylamine in the presence of a reducing agent to form the final product, {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine.

Scientific Research Applications

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has shown potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Preliminary studies have shown that the compound has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, the compound has been shown to have an impact on the central nervous system, making it a potential candidate for the treatment of neurological disorders.

properties

Product Name

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C23H30N6O2/c1-3-28-14-8-11-20(28)17-24-16-18-12-13-21(22(15-18)30-4-2)31-23-25-26-27-29(23)19-9-6-5-7-10-19/h5-7,9-10,12-13,15,20,24H,3-4,8,11,14,16-17H2,1-2H3

InChI Key

LOGLACYTPGZRNM-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OCC

Canonical SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OCC

Origin of Product

United States

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